molecular formula C53H71ClN10O14 B1574371 MC-Val-Cit-PAB-VX765

MC-Val-Cit-PAB-VX765

Numéro de catalogue: B1574371
Poids moléculaire: 1107.657
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

MC-Val-Cit-PAB-VX765 or MC-Val-Cit-PABC-VX765 is VX765 derivative, which is ready to conjugate with antibody, protein, or polymer for targeted drug delivery. MC-Val-Cit-PAB (also see our cat# 61023) is a a cathepsin cleavable ADC linker, which has been widely used for making antibody drug conjugate (ADC). This compound molecule, the linker is covalently linked with the amino group of VX765. Belnacasan (VX765, our Cat#203165) is a caspase inhibitor.

Applications De Recherche Scientifique

Targeted Chemotherapy Delivery

MC-Val-Cit-PAB-VX765, a compound used in the synthesis of antibody-drug conjugates (ADCs), has shown promise in targeted chemotherapy delivery. For example, a study by Ye et al. (2021) developed Bovine Serum Albumin (BSA) nanoparticles conjugated with cetuximab–valine–citrulline (vc)–doxorubicin (DOX) to target epidermal growth factor receptor (EGFR) in colorectal tumors. This approach leveraged the compound for efficient drug delivery and release in EGFR-overexpressing tumor cells.

Overcoming Drug Resistance

In the context of non-Hodgkin lymphoma treatment, Yu et al. (2015) demonstrated the use of MC-Val-Cit-PAB in creating novel ADCs to overcome resistance to traditional therapies. The study utilized this compound in conjunction with a potent anthracycline analogue to develop ADCs effective against B-cell malignancies resistant to standard treatments.

Synthesis of Efficient Drug Linkers

This compound plays a critical role in the synthesis of efficient drug linkers for ADCs. Mondal, Ford, & Pinney (2018) reported an improved methodology for synthesizing the cathepsin B cleavable Mc-Val-Cit-PABOH linker, widely used in ADC research. This advancement ensures better yield and stability of the linkers, enhancing the therapeutic efficacy of ADCs.

Enhancing Cell-Killing Activity of ADCs

The effectiveness of ADCs in cancer treatment is significantly influenced by the components of the drug-linker conjugate. Zhang et al. (2018) studied the impact of linker and payload potency on ADCs' cell-killing activity, indicating the importance of compounds like this compound in achieving desired therapeutic outcomes.

Lysosomal Release of Drugs

In another application, Dubowchik et al. (2002) highlighted the role of this compound in facilitating the lysosomal release of drugs from internalizing immunoconjugates. Their study involved linking the anticancer drug doxorubicin to an internalizing monoclonal antibody, demonstrating the compound's efficacy in controlled drug release.

Biomedical Nanotechnology

In the field of biomedical nanotechnology, Xu et al. (2012) discussed the construction of a nanocarrier coated with chitosan and PAH-Cit for delivering siRNA. The use of this compound in this context illustrates its versatility in different biomedical applications.

Process Design in Drug Manufacturing

The compound also finds application in the upstream process design for the production of ADCs targeting colorectal cancer. Wang & del Val (2022) used MC-Val-Cit-PAB in the design of patritumab vedotin, an ADC for treating HER3-positive colorectal cancer, showcasing its role in optimizing drug manufacturing processes.

Molecular Communication in Nanonetworks

Finally, in the field of molecular communication, studies like Chude-Okonkwo et al. (2017) explore the use of molecular communication for targeted drug delivery. While not directly mentioning this compound, this research area highlights the broader context in which such compounds could be utilized for advanced drug delivery systems.

Propriétés

Formule moléculaire

C53H71ClN10O14

Poids moléculaire

1107.657

SMILES

O=C1C=CC(N1CCCCCC(N[C@H](C(N[C@@H](CCCNC(N)=O)C(NC2=CC=C(COC(NC3=CC=C(C(N[C@H](C(N4CCC[C@H]4C(N[C@@H]5[C@H](OCC)OC(C5)=O)=O)=O)C(C)(C)C)=O)C=C3Cl)=O)C=C2)=O)=O)C(C)C)=O)=O

Apparence

Solid powder

Synonymes

MC-Val-Cit-PAB-VX765;  MC-Val-Cit-PABC-VX765;  Belnacasan-conjugate;  VX765-conjugate.; 4-((S)-2-((S)-2-(6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido)-3-methylbutanamido)-5-ureidopentanamido)benzyl (2-chloro-4-(((S)-1-((S)-2-(((2R,3S)-2-ethoxy-5-ox

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MC-Val-Cit-PAB-VX765
Reactant of Route 2
Reactant of Route 2
MC-Val-Cit-PAB-VX765
Reactant of Route 3
Reactant of Route 3
MC-Val-Cit-PAB-VX765
Reactant of Route 4
Reactant of Route 4
MC-Val-Cit-PAB-VX765
Reactant of Route 5
MC-Val-Cit-PAB-VX765
Reactant of Route 6
Reactant of Route 6
MC-Val-Cit-PAB-VX765

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.